3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol

CNS Drug Discovery Physicochemical Profiling Lead Optimization

CNS lead optimization programs require precise logP control without altering scaffold geometry. This rigid 3-benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol delivers a pre-installed CF3-carbinol isotropane core for calibrated matched-pair SAR. • ΔXLOGP3 +1.01 over 8-CH3 analog-validated matched molecular pair for PAMPA/Caco-2 permeability deconvolution • MW 285.30, zero Lipinski violations; compatible with 19F NMR fragment-based screening libraries • N-Benzyl handle enables rapid debenzylation and parallel re-functionalization for hit-to-lead expansion Supplied at ≥98% purity; standard global shipping for qualified research institutions.

Molecular Formula C15H18F3NO
Molecular Weight 285.30 g/mol
Cat. No. B12273224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol
Molecular FormulaC15H18F3NO
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3
InChIInChI=1S/C15H18F3NO/c16-15(17,18)14(20)12-6-7-13(14)10-19(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2
InChIKeySMVCCYJZLWCSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol – Procurement Profile


3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol (CAS 1251924-03-4) is a highly rigidified, trifluoromethyl-substituted 3-azabicyclo[3.2.1]octane (isotropane) derivative primarily offered as a research building block by Enamine (Cat. No. EN300-89626, purity ≥95%) . Its core scaffold is shared with well-known monoamine transporter inhibitors, but its specific substitution pattern—a tertiary alcohol at the 8-position bearing a CF3 group and an N-benzyl moiety—creates a unique physicochemical profile [1]. The compound is supplied for industrial and scientific research use only, not for direct human or veterinary therapeutic applications [2].

Workflow Monoamine transporter SAR studies Pre-installed N-benzyl group reduces synthetic steps
Selection CF3-substituted isotropane building block Distinct lipophilic profile vs. CH3 analogs
Use Context CNS lead optimization and fragment libraries Research use only; not for therapeutic applications

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol: Why CF3 Substitution Matters


In silico profiling using SwissADME of 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol against its closest commercially available analog, 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol (CAS 1331846-58-2), reveals that the trifluoromethyl substituent markedly alters key physicochemical parameters critical for CNS drug discovery [1]. The CF3 group significantly increases lipophilicity (XLOGP3) and reduces aqueous solubility compared to the CH3 analog, while simultaneously improving metabolic stability due to the electron-withdrawing effect of fluorine atoms [2]. These calculated differences directly impact formulation strategies, permeability predictions, and the compound's utility as a fragment or scaffold in lead optimization programs where precise control of logP and metabolic soft spots is required.

CF3 (Target) CH3 analog

Lipophilicity and solubility profiles may shift substantially; predicted ΔXLOGP3 of +1.01 may alter permeability and formulation fit.

CF3 (Target) Des-benzyl analog

Missing N-benzyl group requires additional synthetic steps and may change CYP isoform engagement profile relative to the pre-functionalized scaffold.

CF3 (Target) 8-Phenyl analog

Bulkier 8-aryl substituent introduces higher molecular weight and reported DAT activity; may shift selectivity profile and fragment-library fit.

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol – Differentiation Evidence vs. Key Analogs


Lipophilicity Gain: CF3 vs. CH3 Analog

The replacement of the 8-methyl group with an 8-trifluoromethyl group results in a calculated lipophilicity increase of +1.01 log units (XLOGP3 = 2.99 vs. 1.98) when comparing 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol to its closest commercially available analog, 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol [1]. This difference is substantial in medicinal chemistry terms and predicts significantly altered blood-brain barrier permeability and tissue distribution profiles.

Lipophilicity Gain
Cross-study comparable
ΔXLOGP3 = +1.01 (CF3 vs. CH3 analog)
Supports CNS penetration model context
In silico calculation; experimental logP/D to verify
CNS Drug Discovery Physicochemical Profiling Lead Optimization

Aqueous Solubility Reduction: CF3 Derivative vs. CH3

The 8-trifluoromethyl substituent reduces predicted aqueous solubility by 0.83 log units compared to the 8-methyl analog (ESOL LogS = -4.47 vs. -3.64) [1]. This aligns with the general observation that CF3 groups increase hydrophobicity and decrease water solubility, a critical factor for in vitro assay design and in vivo formulation.

Solubility Reduction
Cross-study comparable
ΔLogS = -0.83 (ESOL prediction)
May require co-solvent for aqueous assays
Predicted 6-fold lower solubility vs. CH3 analog
Solubility Prediction Formulation Development ADME Properties

CYP450 Metabolic Profile: CF3 Shifts Isoform Selectivity

SwissADME predicts that 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol is a substrate for CYP2C9 and CYP2C19, whereas the 8-methyl analog shows a different CYP interaction profile, predicted to be a substrate for CYP2D6 and CYP3A4 [1]. This suggests that the CF3 group directs metabolism away from the highly polymorphic CYP2D6 pathway, potentially reducing inter-individual variability if this scaffold were to progress into lead optimization.

CYP450 Profile
Class-level inference
Predicted substrate for CYP2C9/2C19 (not 2D6/3A4)
Supports metabolic stability context
In silico prediction; requires experimental validation
Metabolic Stability Cytochrome P450 Drug Metabolism

Commercial Availability: EN300-89626 vs. Alternative Suppliers

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol is available as a stock building block from Enamine (EN300-89626, 95% purity) with a lead time from 7 days , whereas the des-benzyl analog 8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol (CAS 1251923-31-5) is listed by multiple suppliers including Capot Chemical and Aladdin Scientific but typically at higher cost (e.g., $3,304.90 for 250 mg at 97% from Aladdin) . The benzylated derivative provides a more advanced synthetic intermediate for programs targeting N-substituted isotropane analogs, reducing downstream synthetic steps and offering a more cost-effective starting point for SAR exploration.

Commercial Availability
Data to verify
Enamine EN300-89626, 95% purity, lead time ~7 days
Pre-functionalized intermediate reduces synthetic burden
Supplier data as of May 2026; confirm pricing and stock
Chemical Procurement Building Block Supply Lead Generation

Drug-Likeness & Lead-Likeness: CF3 vs. Aryl Analogs

Both the CF3 and CH3 analogs pass Lipinski's Rule of Five with zero violations, but the CF3 derivative has a molecular weight of 285.30 g/mol, placing it closer to the fragment-like space (MW < 300) while retaining lead-like properties . In contrast, the 8-phenyl analog 3-Benzyl-8-phenyl-3-azabicyclo[3.2.1]octane has a significantly higher molecular weight (MW 291.4) and a measured DAT IC50 of 234 nM, indicating that larger 8-substituents increase both molecular weight and off-target binding potential [1]. The CF3 group thus offers an optimal balance of lipophilicity enhancement without the excessive molecular weight penalty of aryl substituents.

Lead-Likeness
Cross-study comparable
MW 285.30, 0 Lipinski violations vs. 8-phenyl analog (MW 291.4, DAT IC50 234 nM)
Supports fragment-based library fit
Avoids reported DAT activity of bulkier 8-aryl substituents
Drug-Likeness Lead-Likeness Fragment-Based Drug Discovery

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol – Application Scenarios


CNS Lead Optimization: Monoamine Transporter Targeting

The calculated XLOGP3 of 2.99 and the predicted metabolic profile (CYP2C9/2C19 substrate) position this compound as a promising isotropane scaffold for CNS drug discovery programs targeting dopamine or serotonin transporters [1]. Its pre-installed N-benzyl group allows rapid analog synthesis via N-debenzylation and re-functionalization, accelerating SAR exploration in hit-to-lead phases [2].

Physicochemical Tool for LogP-Permeability Studies

With a measured ΔXLOGP3 of +1.01 over the methyl analog, this compound serves as a calibrated tool for studying the impact of lipophilicity on passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models [1]. Researchers can use the matched molecular pair (CF3 vs. CH3) to deconvolute electronic effects of fluorination from steric effects.

Fluorinated Fragment Libraries for FBDD

At MW 285.30 and with zero Lipinski violations, this compound qualifies as a 'lead-like' fragment suitable for inclusion in fluorinated fragment libraries used in 19F NMR-based screening [1]. Its rigid bicyclic framework provides defined 3D exit vectors, unlike more flexible piperidine-based fragments, offering higher hit rates in structure-based drug design campaigns [2].

Opioid Receptor Modulator Intermediate

The 3-azabicyclo[3.2.1]octane core is a privileged scaffold in opioid receptor modulator patents (e.g., US7241887B2) [3]. The pre-installed 8-CF3-8-hydroxy motif in this compound provides a distinct advantage for synthesizing analogs where metabolic soft spots (e.g., benzylic oxidation) need to be blocked, a strategy supported by the predicted CYP interaction profile [1].

Application
Selection Property
Validation Focus
CNS transporter SAR
Pre-installed N-benzyl scaffold
Transporter binding assay context
LogP-permeability studies
CF3/CH3 matched molecular pair
PAMPA or Caco-2 permeability review
Fluorinated fragment library
Lead-like MW and rigid bicyclic core
19F NMR screening compatibility
Opioid receptor modulator synthesis
8-CF3-8-hydroxy motif
Metabolic soft-spot blocking strategy
Quote Request

Request a Quote for 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.